3-Fluoro-3-phenylazetidine-1-carboxamide
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Overview
Description
3-Fluoro-3-phenylazetidine-1-carboxamide is a chemical compound with the molecular formula C10H11FN2O. It is a member of the azetidine family, characterized by a four-membered ring structure containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-phenylazetidine-1-carboxamide typically involves the reaction of 3-phenylazetidine with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-3-phenylazetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-Fluoro-3-phenylazetidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-phenylazetidine-1-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
3-Phenylazetidine-1-carboxamide: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-Fluoro-3-methylazetidine-1-carboxamide: Contains a methyl group instead of a phenyl group, leading to variations in reactivity and applications.
Uniqueness: The presence of both the fluorine and phenyl groups in 3-Fluoro-3-phenylazetidine-1-carboxamide makes it unique, providing a balance of reactivity and stability that is valuable in various applications .
Properties
IUPAC Name |
3-fluoro-3-phenylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-10(6-13(7-10)9(12)14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQDAQBIMJGJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)(C2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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